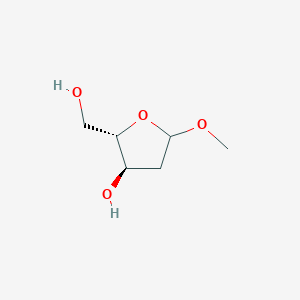

(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol

説明

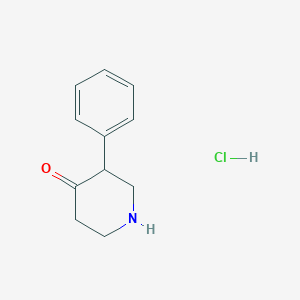

“(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol” is a chemical compound with the molecular formula C6H12O4 . It is also known as Methyl-2-deoxy-L-erythro-pentofuranose .

Molecular Structure Analysis

The molecular weight of this compound is 148.16 . The InChIKey, a unique identifier for chemical substances, is NVGJZDFWPSOTHM-XSYQQOMZSA-N .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 294.5±40.0 °C at 760 mmHg , and its flash point is 131.9±27.3 °C . The refractive index is 1.488 .

科学的研究の応用

Synthesis and Chemical Reactions

Research indicates that compounds related to (2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol are involved in various synthesis and chemical reactions. One study discusses the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, indicating the importance of such compounds in complex chemical processes (Gabriele et al., 2000). Another investigation highlights the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, leading to the production of fluorescent dihydrofuran derivatives, showcasing the application in synthesizing fluorescent compounds (Funayama et al., 2005).

Medicinal Chemistry and Pharmacology

Compounds structurally related to (2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol also find application in medicinal chemistry and pharmacology. For instance, research has identified new compounds from Liriope muscari with potential antioxidant activities, suggesting the relevance of such compounds in therapeutic contexts (Li et al., 2012). Moreover, the development of new branched tetrahydrofurane δ-sugar amino acid from a pyrolysis product of cellulose points towards the use of similar compounds in creating peptidomimetics with potential pharmaceutical applications (Defant et al., 2011).

Biochemical Research and Green Chemistry

Significant research is also conducted in the context of biochemical processes and green chemistry. For example, the regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran illustrates the role of related compounds in enhancing green chemistry practices (Simeó et al., 2009). Additionally, the isolation of new compounds from Rhododendron mariae Hance and their significant inhibitory effects on nitric oxide production in activated mouse macrophages underscore the biomedical research potential of these compounds (Guo et al., 2014).

Safety And Hazards

This compound should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented . The container should be stored tightly closed in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .

特性

IUPAC Name |

(2S,3R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-XSYQQOMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]([C@@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476396 | |

| Record name | Methyl-2-deoxy-L-erythro pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol | |

CAS RN |

446251-73-6 | |

| Record name | Methyl-2-deoxy-L-erythro pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)